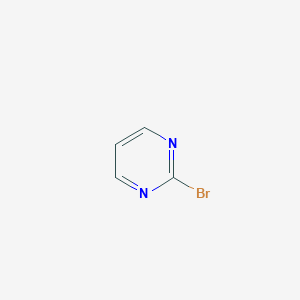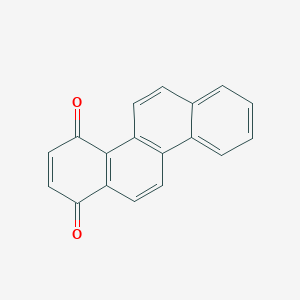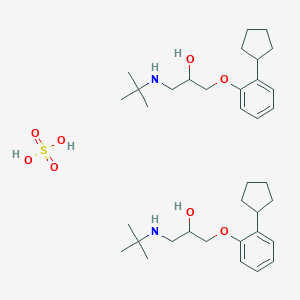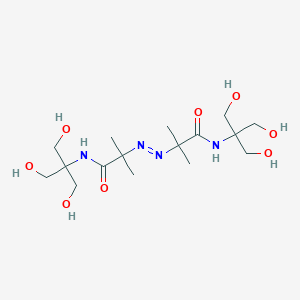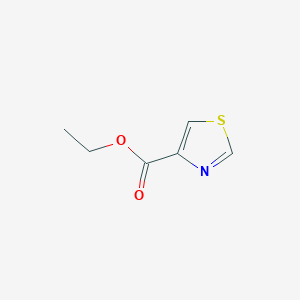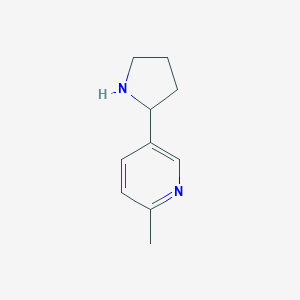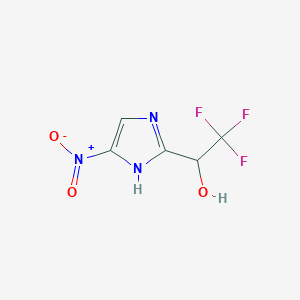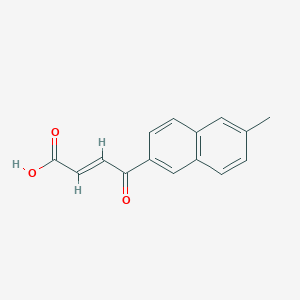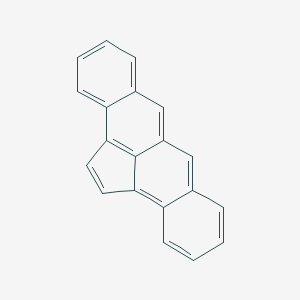
Cyclopenta(fg)naphthacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(fg)naphthacene (CPN) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. It is composed of five fused rings and has a planar, rigid structure that makes it an ideal candidate for various applications in materials science and electronics.
Wirkmechanismus
The mechanism of action of Cyclopenta(fg)naphthacene is not well understood, but it is believed to interact with DNA and cause DNA damage, leading to cell death. Cyclopenta(fg)naphthacene has also been shown to induce oxidative stress and inflammation in cells.
Biochemische Und Physiologische Effekte
Cyclopenta(fg)naphthacene has been found to exhibit cytotoxicity in various cell lines, including lung cancer cells, breast cancer cells, and leukemia cells. It has also been shown to induce apoptosis and inhibit cell proliferation. In addition, Cyclopenta(fg)naphthacene has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopenta(fg)naphthacene is its high stability and low reactivity, which makes it easy to handle in laboratory experiments. However, its low solubility and tendency to form aggregates can make it difficult to work with in certain applications.
Zukünftige Richtungen
1. Development of new Cyclopenta(fg)naphthacene derivatives with improved electronic and photophysical properties for use in organic electronics.
2. Investigation of the mechanism of action of Cyclopenta(fg)naphthacene and its potential as an anticancer agent.
3. Study of the biocompatibility and toxicity of Cyclopenta(fg)naphthacene in vivo for potential biomedical applications.
4. Exploration of Cyclopenta(fg)naphthacene as a potential catalyst in organic reactions.
5. Investigation of the self-assembly behavior of Cyclopenta(fg)naphthacene for the development of new materials with unique properties.
Synthesemethoden
Cyclopenta(fg)naphthacene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pd-catalyzed cross-coupling reaction. The Diels-Alder reaction is the most commonly used method for Cyclopenta(fg)naphthacene synthesis, which involves the reaction between a cyclopentadiene and a naphthalene derivative in the presence of a dienophile.
Wissenschaftliche Forschungsanwendungen
Cyclopenta(fg)naphthacene has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. Its unique electronic properties, such as high electron mobility and low energy bandgap, make it a promising candidate for these applications.
Eigenschaften
CAS-Nummer |
19770-52-6 |
|---|---|
Produktname |
Cyclopenta(fg)naphthacene |
Molekularformel |
C20H12 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |
InChI-Schlüssel |
QTCRJMWMGZQPMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Kanonische SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Andere CAS-Nummern |
19770-52-6 |
Synonyme |
BENZ(D)ACEANTHRYLENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



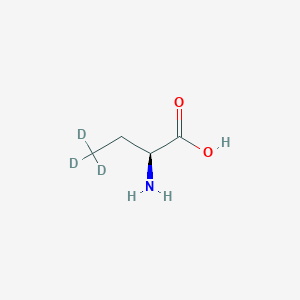
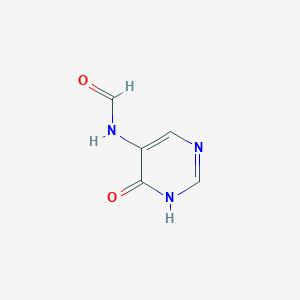
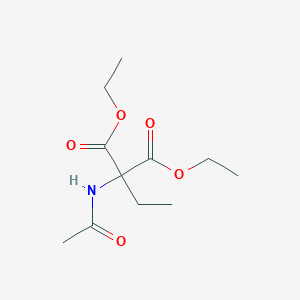
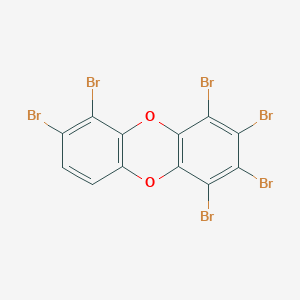

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
